N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

CAS 888461-29-8 is a fully synthetic benzofuran-2-carboxamide (C₂₅H₂₁FN₂O₃, MW 416.45 g/mol) whose 4-fluorophenylacetyl/3,4-dimethylphenyl substitution pattern is not present in any published CCL20/CCR6 or P-gp modulator series. This distinct chemotype enables orthogonal SAR expansion, MDR reversal screening (calcein-AM/rhodamine-123 efflux), and ¹⁹F NMR binding assays. Its computed logP (~4.2) and TPSA (79.5 Ų) place it in favorable drug-like space, under-sampled by commercial analogs. Procure only via verified CAS to avoid isobaric cross-contamination (e.g., CAS 887877-92-1).

Molecular Formula C25H21FN2O3
Molecular Weight 416.452
CAS No. 888461-29-8
Cat. No. B2453200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide
CAS888461-29-8
Molecular FormulaC25H21FN2O3
Molecular Weight416.452
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F)C
InChIInChI=1S/C25H21FN2O3/c1-15-7-12-19(13-16(15)2)27-25(30)24-23(20-5-3-4-6-21(20)31-24)28-22(29)14-17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3,(H,27,30)(H,28,29)
InChIKeyWJAQGHTVCADPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide (CAS 888461-29-8): Core Structural Identity and Procurement Baseline


N-(3,4-Dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide (CAS 888461-29-8) is a fully synthetic benzofuran-2-carboxamide derivative with the molecular formula C₂₅H₂₁FN₂O₃ and a molecular weight of 416.45 g/mol . The compound belongs to a broader class of 3-acetamido-benzofuran-2-carboxamides that have been explored as scaffolds for immunomodulatory agents targeting the CCL20/CCR6 chemokine axis, anticancer cytotoxicity, PARP inhibition, and P-glycoprotein modulation [1]. Critically, a comprehensive search of the peer-reviewed primary literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) conducted on 29 April 2026 returned zero published quantitative biological activity data specific to this exact compound. The available evidence supporting procurement decisions is therefore confined to verified structural identity, computed physicochemical properties, and class-level contextual inference from structurally related benzofuran-2-carboxamide analogs. Any claims of specific biological potency, target engagement, or therapeutic application for this compound should be treated as unverified until supported by primary experimental data.

Why N-(3,4-Dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide Cannot Be Interchanged with Structural Analogs


Within the benzofuran-2-carboxamide chemotype, even subtle modifications at the C3-acetamido position or the N-phenyl carboxamide terminus can produce profound shifts in biological target engagement and selectivity. Published structure–activity relationship (SAR) data for closely related series demonstrate that the 4-fluorophenylacetyl group at the C3 position and the 3,4-dimethylphenyl substitution on the exocyclic amide are non-interchangeable structural determinants [1]. For example, replacement of the 4-fluorophenylacetyl moiety with a simple acetyl group (as in CAS 888454-17-9) or with a 3-fluorobenzamido group (CAS 888457-70-3) yields compounds that differ in hydrogen-bonding capacity, lipophilicity, and steric bulk—each parameter known to critically influence chemokine receptor modulation and P-glycoprotein inhibition within this scaffold class [2]. Generic procurement of a 'benzofuran-2-carboxamide derivative' without precise CAS verification therefore carries a high risk of obtaining a compound with uncharacterized or divergent biological properties, undermining experimental reproducibility. The specific combination of the 4-fluorophenylacetamido group at C3 and the 3,4-dimethylphenyl carboxamide at C2 represents a distinct chemical entity whose differential properties can only be established through direct comparative experimentation, not extrapolation from class-level trends.

N-(3,4-Dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide (CAS 888461-29-8): Quantitative Differentiation Evidence for Procurement Decisions


Structural and Physicochemical Differentiation Versus the Closest Acetamido-Benzofuran-2-Carboxamide Analogs

CAS 888461-29-8 is differentiated from its closest cataloged benzofuran-2-carboxamide analogs by the unique combination of (i) a 4-fluorophenylacetyl group at the C3-acetamido position and (ii) a 3,4-dimethylphenyl substituent on the C2-carboxamide nitrogen. The table below presents a direct structural comparison with four analogs sharing the benzofuran-2-carboxamide core but differing in substitution pattern. No analog shares the identical substitution at both the C3 and C2 positions simultaneously .

Medicinal Chemistry Chemical Biology Drug Discovery Structure-Activity Relationship

Computed Drug-Likeness and Physicochemical Property Profile Relative to Benzofuran-2-Carboxamide Class Benchmarks

Computed drug-likeness parameters for CAS 888461-29-8 were generated via SwissADME and compared against the broader benzofuran-2-carboxamide chemical space. The compound satisfies Lipinski's Rule of Five (Ro5) with zero violations, placing it within the orally bioavailable chemical space [1]. Notably, the compound's topological polar surface area (TPSA) of 79.5 Ų predicts moderate blood–brain barrier permeability, distinguishing it from higher-TPSA analogs such as the 3,4-dimethoxyphenyl derivative (CAS 888454-43-1, predicted TPSA ~98 Ų), which would be expected to show reduced CNS penetration [2].

ADME Prediction Drug-Likeness Physicochemical Properties Lead Optimization

Class-Level Biological Activity Context: Benzofuran-2-Carboxamides as CCL20/CCR6 Axis and P-Glycoprotein Modulators

While no direct biological data exist for CAS 888461-29-8, the benzofuran-2-carboxamide scaffold has been validated in multiple peer-reviewed studies as a privileged chemotype for immunomodulation and multidrug resistance reversal. Barbieri et al. (2024) demonstrated that C4- and C5-substituted benzofuran-2-carboxamide derivatives inhibit CCL20-induced chemotaxis of human PBMCs, with the most active compounds suppressing colon cancer cell growth at low micromolar concentrations [1]. Independently, Chen et al. (2017) reported that 2-aminobenzofuran derivatives inhibit P-glycoprotein (P-gp)-mediated multidrug resistance, with lead compound 43 achieving an 11.12-fold increase in P-gp inhibitory activity at 5 μM, outperforming verapamil by 3.6-fold [2]. These class-level findings establish the benzofuran-2-carboxamide core as biologically active; however, the specific contribution of the 4-fluorophenylacetamido/3,4-dimethylphenyl substitution pattern present in CAS 888461-29-8 remains experimentally undetermined.

Immuno-Oncology Multidrug Resistance Chemokine Receptor CCR6 Antagonist

Purity and Identity Verification Requirements for Procurement of CAS 888461-29-8

Supplier catalogs list CAS 888461-29-8 at a typical purity of ≥95% (HPLC), with molecular formula C₂₅H₂₁FN₂O₃ and molecular weight 416.45 g/mol . For procurement in biological assay contexts, verification of identity by ¹H/¹³C NMR and purity by HPLC-UV or LC-MS is essential, given the compound's membership in a densely populated benzofuran-2-carboxamide analog series where isobaric or near-isobaric impurities (e.g., CAS 887877-92-1, also C₂₅H₂₁FN₂O₃) could confound biological readouts . The InChI Key WJAQGHTVCADPDY-UHFFFAOYSA-N provides a unique, unambiguous identifier for database cross-referencing and electronic inventory management.

Quality Control Analytical Chemistry Compound Management Procurement Specification

N-(3,4-Dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide (CAS 888461-29-8): Evidence-Supported Research and Industrial Application Scenarios


SAR Expansion of Benzofuran-2-Carboxamide Libraries Targeting the CCL20/CCR6 Chemokine Axis

Given the demonstrated activity of C4/C5-substituted benzofuran-2-carboxamide derivatives as inhibitors of CCL20-induced PBMC chemotaxis and colon cancer cell growth [1], CAS 888461-29-8 serves as a structurally orthogonal entry point for expanding SAR around the C3-acetamido and C2-carboxamide positions. Its unique 4-fluorophenylacetyl/3,4-dimethylphenyl substitution pattern is not represented in any published CCL20/CCR6 modulator series, making it valuable for probing the functional consequences of extending lipophilic bulk at both the C3 and N-phenyl termini simultaneously. Procurement is appropriate for academic or biopharma laboratories conducting functional chemotaxis assays (Boyden chamber) or cell viability screens (HCT116, HT29) where novel chemotype exploration is prioritized over known-target engagement.

Probing P-Glycoprotein (ABCB1) Modulation with a Novel 3-Acetamido-Benzofuran-2-Carboxamide Chemotype

The benzofuran scaffold is a validated core for P-glycoprotein inhibition, with 2-aminobenzofuran derivative 43 achieving 11.12-fold enhancement of P-gp inhibitory activity at 5 μM [2]. CAS 888461-29-8 differs structurally from the published 2-aminobenzofuran series by presenting an inverted amide connectivity at C3 (acetamido rather than amino) and a 4-fluorophenylacetyl extension. This compound is a rational procurement candidate for multidrug resistance (MDR) reversal screening programs using calcein-AM accumulation or rhodamine-123 efflux assays in P-gp-overexpressing cell lines (e.g., A2780/ADR, MCF-7/ADR), particularly where the goal is to identify novel P-gp modulator chemotypes distinct from the extensively patented 2-aminobenzofuran and tetrahydroisoquinoline series.

Computational Chemistry and In Silico Screening: A Novel Benzofuran-2-Carboxamide for Virtual Library Enumeration and Docking Studies

With a computed logP of ~4.2, TPSA of 79.5 Ų, and zero Lipinski violations [3], CAS 888461-29-8 occupies a favorable region of drug-like chemical space that is under-sampled by commercially available benzofuran-2-carboxamide analogs (the dimethoxyphenyl analog CAS 888454-43-1 has a predicted TPSA ~19% higher, likely reducing membrane permeability). This compound is well-suited for inclusion in computational screening libraries for molecular docking against chemokine receptors (CCR6, CCR2), ABC transporters (P-gp/ABCB1), or PARP enzymes, where the 4-fluorophenyl moiety can serve as a privileged fluorine-containing pharmacophore for ¹⁹F NMR-based binding assays. Procurement supports in silico hit identification workflows that require physical compound access for biophysical validation of computational predictions.

Analytical Reference Standard for Isobaric Benzofuran-2-Carboxamide Differentiation in Compound Management

The existence of the isobaric compound CAS 887877-92-1 (identical molecular formula C₂₅H₂₁FN₂O₃, MW 416.44) creates a practical need for CAS 888461-29-8 as a reference standard in compound management quality control workflows . High-throughput screening laboratories and commercial compound repositories managing large benzofuran-2-carboxamide libraries can utilize the distinct InChI Key (WJAQGHTVCADPDY-UHFFFAOYSA-N) and LC-MS retention time of CAS 888461-29-8 to validate inventory identity and detect mis-plated or mis-labeled samples. This application is particularly relevant for core facilities and CROs that maintain benzofuran-focused screening decks where isobaric cross-contamination could generate false-positive or false-negative screening hits.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.